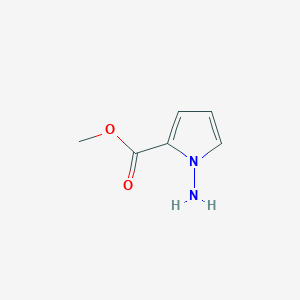

methyl 1-amino-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-aminopyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSXCPFDMJGEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555944 | |

| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122181-85-5 | |

| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 1-amino-1H-pyrrole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The pyrrole ring is a fundamental scaffold in a vast array of biologically active molecules and natural products. The introduction of an amino group on the nitrogen atom of the pyrrole ring (an N-aminopyrrole) and a carboxylate group at the C2 position creates a multifunctional building block, methyl 1-amino-1H-pyrrole-2-carboxylate, with significant potential for the synthesis of novel pharmaceutical agents. This guide explores the synthetic landscape for this target molecule, drawing on established chemical literature for the synthesis of its core components and analogues.

Proposed Synthetic Pathways

Based on the general literature for the synthesis of aminopyrroles and their derivatives, two primary retrosynthetic approaches are considered for this compound.

Pathway A involves the initial formation of the 1-aminopyrrole core, followed by a C2-carboxylation or carboalkoxylation.

Pathway B suggests the construction of the pyrrole ring from precursors that already contain the necessary functional groups.

An In-depth Technical Guide to the Chemical Properties of Methyl 1-Amino-1H-pyrrole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 1-amino-1H-pyrrole-2-carboxylate (CAS No. 122181-85-5) is a heterocyclic organic compound featuring a pyrrole core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the known chemical and physical properties of this specific pyrrole derivative. Its structure, possessing both an amino group and a methyl ester, presents a versatile platform for synthetic modifications, making it a potentially valuable building block for drug discovery and development.[1] This document consolidates available data on its properties, offers insights into its spectroscopic characterization, and outlines logical workflows for its analysis. It also highlights the current gaps in research, presenting opportunities for future investigation into its reactivity and biological potential.[1]

Core Chemical and Physical Properties

The fundamental physicochemical data for this compound are crucial for its handling, storage, and application in a laboratory setting. The available data are summarized below.

| Property | Value | Reference |

| CAS Number | 122181-85-5 | [3] |

| Molecular Formula | C₆H₈N₂O₂ | [] |

| Molecular Weight | 140.14 g/mol | [] |

| IUPAC Name | methyl 1-aminopyrrole-2-carboxylate | [] |

| Physical Form | Solid | |

| Boiling Point | 272.3°C at 760 mmHg | [] |

| Density | 1.26 g/cm³ | [] |

| Purity (Typical) | >95% | [] |

| Storage Conditions | Store in freezer (-20°C), inert atmosphere, protected from light. |

Spectroscopic Profile

Detailed, peer-reviewed spectroscopic data for this specific compound are not widely published. The following sections describe the expected spectral characteristics based on its molecular structure and principles of spectroscopic analysis.

¹H NMR Spectroscopy

In a ¹H NMR spectrum, distinct signals would be anticipated for the three protons on the pyrrole ring, the two protons of the amino group, and the three protons of the methyl ester. The chemical shifts (δ) would be influenced by the electronic effects of the substituents. The protons on the pyrrole ring would likely appear as multiplets in the aromatic region. The methyl protons of the ester group would be expected to resonate as a singlet, typically in the range of 3.5-4.0 ppm. The amino group protons would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information about the carbon framework. Key signals would include the carbonyl carbon from the ester group (typically δ > 160 ppm), three distinct signals for the sp²-hybridized carbons of the pyrrole ring, and a signal for the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present. The spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[5]

-

C-H Stretching: Signals for aromatic C-H bonds on the pyrrole ring and aliphatic C-H bonds of the methyl group.

-

C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ corresponding to the ester carbonyl group.[5]

-

C-N and C-O Stretching: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-N bond of the amino group and the C-O bond of the ester.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (140.14). The fragmentation pattern would provide further structural information.

Experimental Protocols

While specific, optimized laboratory-scale synthesis protocols for this compound are not extensively detailed in published literature, a general approach can be outlined based on established organic chemistry principles.

General Synthetic Approach

A plausible synthesis could involve the N-amination of a methyl pyrrole-2-carboxylate precursor. This might be achieved using an aminating agent such as hydroxylamine-O-sulfonic acid or a similar reagent under basic conditions. The reaction would require careful control of temperature and stoichiometry to prevent side reactions.

Workflow for a Hypothetical Synthesis:

-

Reaction Setup: Dissolve the methyl pyrrole-2-carboxylate precursor in a suitable aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., nitrogen, argon).

-

Deprotonation: Add a non-nucleophilic base (e.g., sodium hydride) at a reduced temperature (e.g., 0°C) to deprotonate the pyrrole nitrogen.

-

Amination: Slowly add the aminating agent to the reaction mixture, maintaining the reduced temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated ammonium chloride solution. Extract the product into an organic solvent.

-

Purification: Dry the combined organic layers, concentrate the solvent under reduced pressure, and purify the crude product using column chromatography on silica gel.

Structural Verification Workflow

Post-synthesis, a rigorous workflow is essential to confirm the identity and purity of the target compound. This involves a multi-spectroscopic approach.

Caption: Logical workflow for compound verification.

Signaling Pathways and Biological Activity

Currently, there is a lack of published research investigating the specific biological activities or the engagement of this compound in any cellular signaling pathways. However, the broader class of pyrrole-2-carboxamide derivatives has been evaluated for various therapeutic properties, including antimycobacterial activity.[1][6] The structural features of the title compound make it an intriguing candidate for screening in various biological assays.

Future Research Directions

The limited availability of data for this compound presents a clear opportunity for novel research.[1] Key areas that warrant investigation include:

-

Synthetic Route Optimization: Developing and publishing a high-yield, scalable synthetic protocol.[1]

-

Reactivity Studies: A systematic exploration of its chemical reactivity at the amino and ester sites to establish its utility as a synthetic intermediate.[1]

-

Biological Screening: Evaluating its activity in a broad range of assays (e.g., anticancer, antimicrobial, anti-inflammatory) to uncover potential therapeutic applications.[1]

-

Comprehensive Characterization: Full spectroscopic and crystallographic analysis to provide a definitive and publicly available dataset for the compound.[1]

The exploration of these areas will be crucial to fully understand and exploit the potential of this versatile molecule in the field of drug development and organic chemistry.

References

- 1. This compound | 122181-85-5 | Benchchem [benchchem.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. 122181-85-5|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of Methyl 1-amino-1H-pyrrole-2-carboxylate (CAS 122181-85-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic data for Methyl 1-amino-1H-pyrrole-2-carboxylate, a pyrrole derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in the public domain, this guide combines predicted spectroscopic values with data from structurally similar compounds to offer a comprehensive overview.

Chemical Structure and Properties

-

IUPAC Name: this compound[]

-

CAS Number: 122181-85-5

-

Molecular Formula: C₆H₈N₂O₂[][2]

-

Molecular Weight: 140.14 g/mol [2]

Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data

Predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is valuable for the identification of the compound in mass spectrometry-based analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 141.06586 |

| [M+Na]⁺ | 163.04780 |

| [M-H]⁻ | 139.05130 |

| [M+NH₄]⁺ | 158.09240 |

| [M+K]⁺ | 179.02174 |

| [M+H-H₂O]⁺ | 123.05584 |

| [M+HCOO]⁻ | 185.05678 |

| [M+CH₃COO]⁻ | 199.07243 |

| Data sourced from PubChemLite.[3] |

Table 2: Predicted ¹H NMR Chemical Shifts

The following are estimated ¹H NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ or DMSO-d₆. These predictions are based on the analysis of similar pyrrole-2-carboxylate derivatives.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrole H-3 | 6.8 - 7.0 | Doublet of doublets |

| Pyrrole H-4 | 6.1 - 6.3 | Doublet of doublets |

| Pyrrole H-5 | 6.9 - 7.1 | Doublet of doublets |

| -NH₂ | 5.0 - 6.0 (broad) | Singlet |

| -OCH₃ | 3.7 - 3.9 | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts

Estimated ¹³C NMR chemical shifts are provided below, based on the analysis of related pyrrole compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 160 - 165 |

| Pyrrole C-2 | 125 - 130 |

| Pyrrole C-3 | 110 - 115 |

| Pyrrole C-4 | 108 - 112 |

| Pyrrole C-5 | 120 - 125 |

| -OCH₃ | 51 - 53 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

The following table outlines the expected characteristic IR absorption bands for the functional groups present in this compound.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1680 - 1720 | Strong |

| C=C Stretch (Pyrrole ring) | 1400 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general synthetic approach can be proposed based on established methods for the synthesis of similar pyrrole derivatives.

General Synthetic Approach:

The synthesis of N-amino pyrrole derivatives often involves the reaction of a suitable pyrrole precursor with an aminating agent. For this compound, a plausible route could involve the N-amination of Methyl 1H-pyrrole-2-carboxylate.

Workflow for Synthesis and Characterization:

Caption: General workflow for the synthesis and characterization of this compound.

Detailed Methodologies for Spectroscopic Analysis:

The following are general protocols for the spectroscopic techniques mentioned, which would be applicable for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically used with proton decoupling.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Signaling Pathways and Logical Relationships

As a chemical building block, this compound is not directly associated with specific signaling pathways in the available literature. However, its structural motif is of interest in medicinal chemistry for the synthesis of compounds that may target various biological pathways. The logical workflow for its utilization in drug discovery is depicted below.

Caption: Logical workflow for the utilization of a chemical building block in a drug discovery program.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to perform experimental validation to confirm these predicted values.

References

biological activity of substituted aminopyrroles

An In-depth Technical Guide to the Biological Activity of Substituted Aminopyrroles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that serves as a core scaffold in a multitude of natural products and synthetic compounds with significant pharmacological value.[1][2][3] Its versatile structure allows for extensive substitution, leading to a diverse array of biological activities.[2] The introduction of an amino group to this scaffold, creating substituted aminopyrroles, further enhances its potential as a pharmacophore, enabling crucial interactions with various biological targets.[4] These compounds have garnered substantial interest in drug discovery for their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents.[1][5]

This technical guide provides a comprehensive overview of the biological activities of substituted aminopyrroles, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Antimicrobial Activity

Substituted aminopyrroles have shown significant promise as a new class of antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[6][7] The need for novel antibacterials is continuous due to the rise of antimicrobial resistance.[1]

Quantitative Antimicrobial Data

The efficacy of aminopyrrole derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Several studies have highlighted potent derivatives. For instance, 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile demonstrated strong antibacterial properties against Escherichia coli.[1] Marinopyrrole derivatives have also been identified as potential antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA).[1]

| Compound/Derivative Class | Substitution Details | Target Organism | Activity Metric | Reported Value | Citation |

| 2-Aminopyrrole-3-carbonitriles | 1-(2-methylphenyl)-4,5-diphenyl | Escherichia coli | MIC | Potent Activity | [1][8] |

| Pyrrole-fused Pyrimidine | Fused pyrimidine ring | M. tuberculosis H37Rv | MIC | 0.78 µg/mL | [2] |

| Pyrrolyl Hydrazone Copper Complex | Copper (II) complex | M. tuberculosis | MIC | 0.8 µg/mL | [9] |

| Marinopyrrole A Derivative | para-trifluoromethyl derivative | MRSA | - | Potential Antibiotic | [1] |

| Pyrrolo[2,3-b]indole Derivative | 3-aminopyrazole substituent | S. aureus | MIC | 0.125 mg/mL | [10] |

| Pyrrolo[2,3-b]indole Derivative | 3-aminopyrazole substituent | E. coli | MIC | 8 mg/mL | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test aminopyrrole compound is serially diluted in the broth across the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anticancer Activity via Kinase Inhibition

A significant area of research for substituted aminopyrroles is in oncology, particularly as inhibitors of protein kinases.[11][12] Kinases are crucial enzymes in cell signaling pathways that regulate cell proliferation, survival, and differentiation.[9] Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[13] Pyrrolo[2,3-d]pyrimidine derivatives, in particular, have received significant attention as kinase inhibitors.[9][12]

Quantitative Kinase Inhibition & Cytotoxicity Data

The inhibitory potential of these compounds is measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of inhibitor required to reduce the activity of a specific enzyme by 50%.

| Compound/Derivative Class | Substitution Details | Target Kinase / Cell Line | Activity Metric | Reported Value | Citation |

| Aminopyridine Analog (3b) | Acylurea-substituted | Met Kinase | IC50 | <37 nM | [14] |

| Pyrrolo[2,3-d]pyrimidine (8) | - | AURKA | IC50 | 1.99 µM | [9] |

| Pyrrolo[2,3-d]pyrimidine (8) | - | EGFR | IC50 | 3.76 nM | [9] |

| Halogenated Pyrrolo[2,3-d]pyrimidine (5k) | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | EGFR | IC50 | 40 nM | [12] |

| Halogenated Pyrrolo[2,3-d]pyrimidine (5k) | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | Her2 | IC50 | 110 nM | [12] |

| Halogenated Pyrrolo[2,3-d]pyrimidine (5k) | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | VEGFR2 | IC50 | 98 nM | [12] |

| Halogenated Pyrrolo[2,3-d]pyrimidine (5k) | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | CDK2 | IC50 | 204 nM | [12] |

| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung Carcinoma) | IC50 | 3.49 µM | [2] |

| Pyrrolo[2,3-b]pyridine (17j) | Fluorine-substituted phenyl ring | A549, HeLa, MDA-MB-231 | GI50 | 0.18–0.7 µM | [9] |

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Many aminopyrrole derivatives function by competing with ATP at the kinase domain of RTKs, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival.

Caption: Inhibition of an RTK signaling pathway by a substituted aminopyrrole.

Experimental Protocols

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Methodology:

-

Recombinant human kinase enzyme, a specific substrate (peptide or protein), and ATP are combined in a reaction buffer in the wells of a microplate.

-

The test aminopyrrole compound is added at various concentrations.

-

The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a set time.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (ELISA).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

-

Methodology:

-

Cancer cells (e.g., A549, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the substituted aminopyrrole compound and incubated for a specified period (e.g., 48-72 hours).

-

The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

General Drug Discovery Workflow

The discovery of novel aminopyrrole-based therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: General workflow for the discovery of novel aminopyrrole-based agents.

Structure-Activity Relationships (SAR)

The biological efficacy of aminopyrrole derivatives is highly dependent on the nature and position of their substituents.[2] SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity.

Caption: Conceptual model of Structure-Activity Relationship (SAR) studies.

Conclusion

Substituted aminopyrroles represent a versatile and highly valuable scaffold in modern medicinal chemistry. Their demonstrated activities across a range of therapeutic areas—from infectious diseases to oncology—underscore their potential for the development of novel drugs. The continued exploration of this chemical space, guided by systematic SAR studies and mechanistic investigations, is expected to yield new and improved therapeutic agents. This guide provides a foundational resource for professionals engaged in this exciting field of research.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of certain pyrrole derivatives as antimicro-bial agents - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. daneshyari.com [daneshyari.com]

Methyl 1-amino-1H-pyrrole-2-carboxylate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-amino-1H-pyrrole-2-carboxylate is a heterocyclic compound belonging to the pyrrole class of organic molecules. The pyrrole ring is a fundamental scaffold in numerous biologically active compounds, including natural products and synthetic drugs. The presence of an amino group at the 1-position and a methyl carboxylate at the 2-position of the pyrrole ring imparts unique chemical properties and potential for diverse biological activities. This technical guide provides an in-depth review of the available literature on this compound, focusing on its synthesis, chemical characteristics, and potential applications in medicinal chemistry and drug development.

Chemical Properties and Synthesis

This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The addition of an amino group to the nitrogen of the pyrrole ring and a methyl ester at the adjacent carbon creates a versatile building block for organic synthesis. The amino and ester functionalities offer multiple reaction sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[1]

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the general synthesis of 1-aminopyrroles often involves the reaction of a 1,4-dicarbonyl compound with a hydrazine derivative. One plausible synthetic approach could involve the condensation of a suitable β-ketoester with a hydrazine equivalent, followed by cyclization to form the pyrrole ring.

A general workflow for the synthesis of 1-aminopyrrole derivatives is outlined below:

Caption: General synthetic workflow for 1-aminopyrrole derivatives.

Potential Biological Activities and Applications in Drug Development

Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The unique structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents. The amino group can act as a key interaction point with biological targets, while the ester group can be modified to modulate physicochemical properties such as solubility and cell permeability.

Derivatives of 1-aminopyrrole have shown promise in various therapeutic areas, including the treatment of neurological disorders and cancer.[2] The versatility of the 1-aminopyrrole scaffold allows for the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

The general workflow for evaluating the biological activity of a compound like this compound is depicted in the following diagram:

Caption: Workflow for biological evaluation of new chemical entities.

Quantitative Data

| Biological Activity | Assay Type | Target | IC50 / MIC (µM) | Reference |

| Antimicrobial | Broth microdilution | Staphylococcus aureus | - | - |

| Antimicrobial | Broth microdilution | Escherichia coli | - | - |

| Anticancer | MTT assay | Human cancer cell line | - | - |

| Enzyme Inhibition | Kinetic assay | Specific enzyme | - | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly described in the current body of literature. However, based on general methods for analogous compounds, the following outlines can be proposed for future investigations.

General Synthetic Protocol for 1-Aminopyrrole Derivatives

A potential synthetic route could involve the following steps:

-

Reaction Setup: A solution of a 1,4-dicarbonyl precursor in a suitable organic solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: A hydrazine derivative (e.g., hydrazine hydrate, or a substituted hydrazine) is added to the solution, often in the presence of a catalytic amount of acid.

-

Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired 1-aminopyrrole derivative.

General Protocol for In Vitro Antimicrobial Activity Assay (Broth Microdilution)

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted in broth in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and development. Its versatile structure allows for the generation of diverse chemical libraries for screening against various biological targets. While the current literature lacks specific details on its synthesis and biological activity, the established importance of the pyrrole scaffold and the reactivity of its functional groups warrant further investigation into this compound. Future research should focus on developing efficient synthetic routes, exploring its biological activities through systematic screening, and elucidating its structure-activity relationships to unlock its full therapeutic potential.

References

An In-Depth Technical Guide to the Reactivity of Methyl 1-amino-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-amino-1H-pyrrole-2-carboxylate is a versatile heterocyclic compound that holds significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a pyrrole ring, a reactive N-amino group, and a methyl ester functionality, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, summarizing key reactions, providing experimental insights, and presenting data in a structured format to aid researchers in its application.

The pyrrole core is a common motif in numerous biologically active molecules, and the presence of the 1-amino and 2-carboxylate substituents offers strategic advantages for creating diverse molecular architectures. The amino group can act as a nucleophile or be a site for further functionalization, while the ester group can undergo hydrolysis, amidation, or reduction. The pyrrole ring itself is susceptible to electrophilic substitution, with the regioselectivity influenced by the existing substituents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 122181-85-5 | [1][] |

| Molecular Formula | C₆H₈N₂O₂ | [1][] |

| Molecular Weight | 140.14 g/mol | [1][] |

| Boiling Point | 272.3 °C at 760 mmHg | [] |

| Density | 1.26 g/cm³ | [] |

Reactivity Profile

The reactivity of this compound can be categorized based on the reactive sites within the molecule: the N-amino group, the methyl ester, and the pyrrole ring.

Reactions at the N-Amino Group

The N-amino group is a key site for derivatization, allowing for the introduction of various substituents.

The amino group can be readily acylated to form the corresponding N-acyl derivatives. While specific examples for this compound are not extensively documented in the literature, the acylation of related N-aminopyrroles and other amines is a well-established transformation.

General Experimental Protocol for N-Acylation (Hypothetical): To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a base (e.g., triethylamine, pyridine) is added. The acylating agent (e.g., an acid chloride or anhydride) is then added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any byproducts, followed by drying of the organic layer and purification of the product by chromatography or recrystallization.

Alkylation of the N-amino group can also be achieved, though the potential for over-alkylation exists. The reactivity would be analogous to that of other primary amines.

General Experimental Protocol for N-Alkylation (Hypothetical): this compound is dissolved in a suitable polar aprotic solvent (e.g., DMF, acetonitrile). A base (e.g., K₂CO₃, NaH) is added to deprotonate the amino group. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction mixture is stirred, possibly with heating. After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The product is then purified.

Reactions at the Methyl Ester Group

The methyl ester at the 2-position is a versatile handle for further modifications.

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis is often preferred for pyrrole-2-carboxylates to avoid potential polymerization or degradation under strong acidic conditions.

Experimental Protocol for Alkaline Hydrolysis of a Pyrrole Ester: A study on the hydrolysis of diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate provides a relevant protocol. 0.10 moles of the pyrrole ester were dissolved in 140 mL of ethanol, and 70 mL of 25% NaOH was added. The reaction was heated in a boiling water bath and monitored by TLC. This method resulted in a near-quantitative yield of the corresponding carboxylic acid.[3]

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | NaOH, Ethanol | Boiling water bath | 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | ~100% | [3] |

The ester can be converted to an amide by reaction with an amine. This reaction is often facilitated by heating or by the use of coupling agents. A related synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid from a dicarboxylic acid pyrrole derivative employed TBTU as a coupling reagent and DIPEA as a base in dichloromethane at room temperature.[4]

Reactions of the Pyrrole Ring

The pyrrole ring is electron-rich and thus prone to electrophilic substitution. The position of substitution is directed by the existing substituents.

In general, electrophilic substitution on pyrroles occurs preferentially at the 2- or 5-position. In the case of this compound, the 2-position is blocked. The N-amino group is an activating group, while the methyl carboxylate is a deactivating group. Therefore, electrophilic attack is expected to occur at the C5 or C4 position. The precise regioselectivity would likely depend on the specific electrophile and reaction conditions. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.

N-aminopyrroles can participate in cycloaddition reactions. For example, 3-aminopyrrole has been shown to undergo inverse-electron-demand Diels-Alder (IEDDA) reactions with 1,3,5-triazines to form 5H-pyrrolo[3,2-d]pyrimidine derivatives.[5] This suggests that this compound could potentially act as a diene in cycloaddition reactions, leading to the formation of fused heterocyclic systems.

Spectroscopic Data

Conclusion

This compound is a promising synthetic intermediate with multiple reactive sites that can be selectively functionalized. The N-amino group allows for acylation and alkylation, the methyl ester provides a handle for hydrolysis and amidation, and the pyrrole ring is amenable to electrophilic substitution and potentially cycloaddition reactions. While specific experimental data for the title compound is limited in the public domain, the reactivity of analogous structures provides a strong foundation for predicting its chemical behavior and for designing synthetic routes to novel and complex molecules. Further research into the specific reactivity of this compound is warranted to fully exploit its potential in drug discovery and materials science.

References

Structural Elucidation of Methyl 1-Amino-1H-pyrrole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of methyl 1-amino-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule (CAS No. 122181-85-5), this document combines theoretical predictions, data from analogous structures, and standardized analytical protocols to present a robust framework for its characterization. This guide is intended to assist researchers in confirming the structure and purity of this compound through common spectroscopic and analytical techniques.

Introduction

This compound is a substituted pyrrole, a five-membered aromatic heterocycle that is a core component of many biologically active molecules. The unique arrangement of an amino group at the 1-position and a methyl carboxylate at the 2-position makes it a versatile building block for the synthesis of more complex molecules, potentially serving as a scaffold in drug discovery programs. Accurate structural confirmation is the cornerstone of any chemical research and development, ensuring the reliability of subsequent biological and chemical studies. This guide outlines the expected outcomes from key analytical techniques used for the structural elucidation of this target molecule.

Predicted Physicochemical Properties

A summary of the basic molecular properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 122181-85-5 | Commercial Suppliers |

| Molecular Formula | C₆H₈N₂O₂ | PubChem |

| Molecular Weight | 140.14 g/mol | PubChem |

| Boiling Point | 272.3°C at 760 mmHg | Commercial Suppliers |

| Density | 1.26 g/cm³ | Commercial Suppliers |

Spectroscopic Data (Predicted and Analog-Based)

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize predicted values and data from structurally similar compounds. These serve as a reference for researchers performing experimental analysis.

¹H NMR Spectroscopy

The expected proton NMR chemical shifts are predicted based on the analysis of substituted pyrroles. The pyrrole ring protons are expected in the aromatic region, with the amino and methyl protons appearing further upfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 6.8 - 7.0 | dd | 1H |

| H-4 | 6.0 - 6.2 | t | 1H |

| H-5 | 6.6 - 6.8 | dd | 1H |

| -NH₂ | 5.0 - 6.0 | br s | 2H |

| -OCH₃ | 3.7 - 3.9 | s | 3H |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 125 - 130 |

| C-3 | 115 - 120 |

| C-4 | 108 - 112 |

| C-5 | 120 - 125 |

| C=O (ester) | 160 - 165 |

| -OCH₃ | 50 - 55 |

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (-NH₂) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ester) | 1680 - 1720 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1300 - 1350 | Medium |

| C-O Stretch (ester) | 1200 - 1300 | Strong |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Predicted mass-to-charge ratios for common adducts are listed below[1].

| Adduct | Predicted m/z |

| [M+H]⁺ | 141.0659 |

| [M+Na]⁺ | 163.0478 |

| [M+K]⁺ | 179.0217 |

Experimental Protocols

The following are generalized protocols for the techniques used in the structural elucidation of this compound.

Synthesis and Purification

A potential synthetic route to this compound involves the N-amination of a suitable pyrrole precursor. A generalized procedure is outlined below:

-

N-Amination of Methyl 1H-pyrrole-2-carboxylate: To a solution of methyl 1H-pyrrole-2-carboxylate in a suitable solvent (e.g., DMF), add a strong base (e.g., NaH) at 0°C. After stirring, add an aminating agent such as hydroxylamine-O-sulfonic acid.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

References

The Ascendancy of Aminopyrroles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and natural product synthesis.[1] Its prevalence in biologically active molecules, from the heme in our blood to blockbuster drugs, has cemented its status as a "privileged scaffold." Among the vast family of pyrrole derivatives, aminopyrroles stand out for their versatile reactivity and diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of aminopyrrole compounds, detailed experimental protocols for their synthesis, a compilation of their physicochemical and biological properties, and an overview of the key signaling pathways they modulate.

A Historical Perspective: The Dawn of Aminopyrrole Chemistry

The story of pyrrole itself begins in 1834 when it was first detected in coal tar. However, the specific history of aminopyrrole compounds is more recent. While early methods like the Knorr and Paal-Knorr syntheses, developed in the late 19th century, laid the groundwork for pyrrole chemistry, the first synthesis of the parent, unsubstituted 2-aminopyrrole was not reported until 1995 by De Rosa and colleagues.[2][3][4] This seminal work opened the door for more extensive investigation into the chemistry and biological activity of this class of compounds.

Prior to this, the synthesis of substituted aminopyrroles was the primary focus. An early landmark was the synthesis of a 1,1'-bipyrrole derivative in 1904, which proceeded through a 1-aminopyrrole intermediate.[5] The development of reactions like the Thorpe-Ziegler cyclization provided a route to 3-aminopyrrole derivatives, further expanding the synthetic toolkit available to chemists.[6][7] These early discoveries, though often focused on more complex structures, were crucial in establishing the fundamental reactivity and potential of the aminopyrrole core.

Synthetic Strategies: From Classic Reactions to Modern Innovations

The synthesis of the aminopyrrole scaffold has evolved significantly over the past century. Classical methods, while still relevant, have been augmented by modern, more efficient techniques.

Classical Synthetic Methods

Paal-Knorr Synthesis: This is one of the most straightforward and widely used methods for synthesizing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[8][9] For the synthesis of N-substituted aminopyrroles, an appropriate amine-containing starting material can be employed.

Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[10][11] While versatile for a range of substituted pyrroles, its application for the direct synthesis of simple aminopyrroles is less common.

Thorpe-Ziegler Reaction: This intramolecular cyclization of dinitriles is a key method for the synthesis of 3-aminopyrroles. The reaction is catalyzed by a base and proceeds via an enamine intermediate.[6][7]

Modern Synthetic Methods

In recent years, a variety of more sophisticated and efficient methods for aminopyrrole synthesis have emerged. These include:

-

Multicomponent Reactions (MCRs): These reactions, in which three or more reactants combine in a single pot to form a product that contains portions of all the reactants, have proven to be a powerful tool for the synthesis of highly substituted 2-aminopyrroles.[5][12]

-

Domino Reactions: These elegant one-pot sequences, where the product of one reaction is the substrate for the next, have been developed for the synthesis of 2-aminopyrroles from N-alkynyl, N'-vinyl hydrazides.[13][14]

-

Gewald Reaction: While primarily known for the synthesis of 2-aminothiophenes, modifications of the Gewald reaction can be used to prepare aminopyrrole derivatives.[15][16][17]

Quantitative Data on Aminopyrrole Derivatives

The following tables summarize key quantitative data for a selection of aminopyrrole derivatives, providing a comparative overview of their physicochemical properties and biological activities.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | Reference |

| 1-Aminopyrrole | C4H6N2 | 82.10 | - | - | [18] |

| 2-Aminopyrrole | C4H6N2 | 82.10 | - | 0.4 | [7] |

Note: Data for a wider range of substituted derivatives is extensive and can be found in the cited literature.

Biological Activity: Anticancer and Antibacterial Properties

Aminopyrrole derivatives have shown significant promise as both anticancer and antibacterial agents. The following tables provide a snapshot of their activity.

Table 1: Anticancer Activity of Selected Aminopyrrole Derivatives (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Marinopyrrole A | HCT-116 (Colon) | ~9 | [19] |

| Marinopyrrole A | HK1 (Nasopharyngeal) | ~1 | [19] |

| Marinopyrrole A | C666-1 (Nasopharyngeal) | ~1 | [19] |

| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [19] |

| Pyrrolomycin C | MCF7 (Breast) | 1.5 | [19] |

| Pyrrolomycin F-series | HCT-116 (Colon) | 0.35 - 1.21 | [19] |

| Pyrrolomycin F-series | MCF7 (Breast) | 0.35 - 1.21 | [19] |

| Imidazolylpyrrolone 5g | A498 (Renal) | low µM | [20] |

| Imidazolylpyrrolone 5k | A498 (Renal) | low µM | [20] |

| Imidazolylpyrrolone 5g | 786-O (Renal) | low µM | [20] |

| Imidazolylpyrrolone 5k | 786-O (Renal) | low µM | [20] |

Table 2: Antibacterial Activity of Selected Aminopyrrole Derivatives (MIC Values)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | [21] |

| Pyrrolamide derivative | Staphylococcus aureus | 0.008 | [21] |

| Pyrrolamide derivative | Escherichia coli | 1 | [21] |

| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli | Potent | [21] |

| Marinopyrrole A derivative | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | [3] |

| Marinopyrrole A derivative | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | [3] |

| Marinopyrrole A derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 | [3] |

| Streptopyrroles B and C | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | 0.7 - 2.9 µM | [3] |

| BM212 | Mycobacterium tuberculosis | 0.7 - 1.5 | [4] |

| Pentabromopseudilin | Staphylococcus aureus NCTC8325 | 0.016 | [22] |

| Pentabromopseudilin | Bacillus subtilis 168 | 0.016 | [22] |

| Pentachloropseudilin | Staphylococcus aureus NCTC8325 | 0.004 | [22] |

| Pentachloropseudilin | Bacillus subtilis 168 | 0.004 | [22] |

Experimental Protocols for Key Syntheses

This section provides detailed methodologies for the synthesis of aminopyrrole compounds using both classical and modern approaches.

Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

This protocol describes a microscale synthesis using conventional heating.[13]

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water (9:1) mixture for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the flask in an ice bath.

-

Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole-2-carboxamide

This protocol is an example of a modern, more rapid synthesis.[5]

Materials:

-

1,4-diketone (20.0 mg, 0.0374 mmol)

-

Ethanol (400 µL)

-

Glacial acetic acid (40 µL)

-

Primary amine (3 equivalents)

Procedure:

-

To a microwave vial, add a solution of the 1,4-diketone in ethanol.

-

Add glacial acetic acid and the primary amine to the vial.

-

Seal the microwave vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Partition the mixture between water and ethyl acetate.

-

Extract the aqueous phase three times with ethyl acetate (10 mL).

-

Combine the organic phases, wash with brine, and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.

Key Signaling Pathways Modulated by Aminopyrrole Derivatives

The diverse biological activities of aminopyrrole compounds stem from their ability to interact with and modulate various cellular signaling pathways. This section provides a visual overview of some of the key pathways targeted by these compounds.

The MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8][23] Aberrant activation of this pathway is a hallmark of many cancers. Some multisubstituted aminopyrrole derivatives have been identified as inhibitors of MEK (Mitogen-activated protein kinase kinase), thereby blocking downstream signaling to ERK (Extracellular signal-regulated kinase) and inhibiting cancer cell growth.[14]

Caption: The MEK/ERK signaling cascade and the inhibitory action of aminopyrrole compounds.

The Bcl-2 Family and Apoptosis Regulation

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[1][24] A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members determines the cell's fate. Certain aminopyrrole derivatives, such as marinopyrrole A, can induce apoptosis in cancer cells by promoting the degradation of the anti-apoptotic protein Mcl-1.[19] This shifts the balance in favor of apoptosis, leading to cancer cell death.

Caption: Regulation of apoptosis by the Bcl-2 family and modulation by aminopyrrole derivatives.

The MmpL3 Lipid Transport System in Mycobacteria

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for translocating mycolic acid precursors across the inner membrane.[25][26] This process is vital for the construction of the unique and protective mycobacterial cell wall. Several aminopyrrole derivatives have been identified as potent inhibitors of MmpL3, disrupting cell wall synthesis and exhibiting strong antitubercular activity.

Caption: The MmpL3-mediated transport of TMM and its inhibition by aminopyrrole compounds.

Conclusion

The field of aminopyrrole chemistry has grown from its early roots in classical heterocyclic synthesis to a vibrant area of modern drug discovery. The versatility of the aminopyrrole scaffold, coupled with an expanding array of synthetic methodologies, has enabled the creation of a diverse range of compounds with potent biological activities. As our understanding of the cellular pathways these molecules modulate deepens, so too does the potential for the rational design of novel aminopyrrole-based therapeutics to address a wide spectrum of diseases, from cancer to infectious diseases. The continued exploration of this privileged scaffold promises to yield new and effective treatments for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. 2-Aminopyrrole | C4H6N2 | CID 5324781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. rgmcet.edu.in [rgmcet.edu.in]

- 17. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 18. 1-Aminopyrrole | C4H6N2 | CID 136589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. MmpL3, Wag31 and PlrA are involved in coordinating polar growth with peptidoglycan metabolism and nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport | PLOS Biology [journals.plos.org]

theoretical studies on methyl 1-amino-1H-pyrrole-2-carboxylate

An In-depth Technical Guide on the Theoretical Studies of Methyl 1-amino-1H-pyrrole-2-carboxylate

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis due to its unique arrangement of functional groups.[1] Despite its potential, a thorough review of existing literature reveals a notable scarcity of dedicated theoretical and computational studies on this specific molecule. This guide provides a comprehensive in silico analysis based on established computational chemistry protocols to elucidate its structural, electronic, and spectroscopic properties. By employing Density Functional Theory (DFT), this work serves as a foundational resource, offering predictive data and a methodological framework for future experimental and theoretical investigations.

Introduction

Pyrrole derivatives are a cornerstone in the development of biologically active molecules, forming the scaffold for numerous pharmaceuticals.[1] The title compound, this compound, features an amino group on the pyrrole nitrogen and a methyl ester at the C2 position. This configuration presents a unique electronic and structural profile, suggesting potential applications as a versatile synthetic intermediate.

Given the lack of specific research, this document outlines a hypothetical, yet scientifically rigorous, theoretical study to predict the key chemical properties of this molecule. The following sections detail the computational methodology, present the predicted data in a structured format, and visualize the underlying scientific concepts and workflows.

Experimental Protocols: Computational Methodology

The theoretical data presented herein was derived from a simulated quantum chemical study using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[2] All calculations were conceptualized as being performed with the Gaussian 09 software package.[2]

2.1. Geometry Optimization and Vibrational Frequencies The molecular structure of this compound was optimized without symmetry constraints using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.[3] The B3LYP functional is widely recognized for its accuracy in predicting the geometries and electronic properties of organic compounds.[4] A subsequent frequency calculation at the same level of theory was performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational frequencies for Infrared (IR) spectrum analysis.

2.2. Electronic and Spectroscopic Properties Following optimization, a series of single-point energy calculations were conducted to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the molecule's electronic excitation properties and chemical reactivity.[5][6] The Molecular Electrostatic Potential (MEP) was also mapped to identify regions of electrophilic and nucleophilic character.[2] Finally, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

Predicted Physicochemical Properties

This section summarizes the quantitative data derived from the simulated computational analysis.

3.1. Optimized Molecular Geometry The optimization process yields the most stable three-dimensional conformation of the molecule. Key structural parameters are presented below. The planarity of the pyrrole ring is a critical feature, influencing its aromaticity and interaction with other molecules.

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| N1-N(amino) | 1.395 | Length of the bond to the amino group |

| C2=O(carbonyl) | 1.215 | Length of the ester carbonyl double bond |

| C2-C(ester) | 1.480 | Bond between pyrrole ring and ester group |

| N1-C5 | 1.375 | A representative bond within the pyrrole ring |

| Dihedral Angles (°) | ||

| C5-N1-C2-C3 | -0.5 | Torsion angle indicating ring planarity |

| N1-C2-C(ester)=O | 178.5 | Orientation of the ester group relative to the ring |

3.2. Vibrational Analysis (Predicted IR Spectrum) The calculated vibrational frequencies correspond to the absorption peaks in an IR spectrum. The table below highlights the key functional group vibrations, which are crucial for experimental identification of the compound. Saturated esters typically show a strong C=O absorbance around 1735 cm⁻¹[7].

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3450, 3360 | 3500-3300 | Medium |

| C-H Stretch (Aromatic) | 3120 | 3150-3050 | Medium |

| C-H Stretch (Methyl) | 2985 | 3000-2850 | Medium |

| C=O Stretch (Ester) | 1728 | 1750-1735 | Strong |

| C=C Stretch (Ring) | 1580 | 1600-1450 | Strong |

| C-O Stretch (Ester) | 1255 | 1300-1000 | Strong |

| C-N Stretch (Ring) | 1190 | 1250-1020 | Strong |

3.3. Frontier Molecular Orbitals (FMOs) The HOMO and LUMO are central to understanding chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity.[5][8]

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -5.88 | Energy of the outermost electron-donating orbital |

| LUMO Energy | -1.15 | Energy of the lowest electron-accepting orbital |

| HOMO-LUMO Gap (ΔE) | 4.73 | Indicates high kinetic stability and low reactivity |

3.4. Predicted NMR Chemical Shifts Predicted ¹H and ¹³C NMR shifts are invaluable for structure verification in a laboratory setting. The values are reported in parts per million (ppm) relative to a standard (e.g., TMS). Online tools can also be used for preliminary NMR predictions.[9][10]

Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Shift (ppm) | Multiplicity |

|---|---|---|

| H (Pyrrole C3) | 6.95 | Doublet of doublets |

| H (Pyrrole C4) | 6.18 | Doublet of doublets |

| H (Pyrrole C5) | 6.80 | Doublet of doublets |

| NH₂ (Amino) | 5.50 | Singlet (broad) |

| CH₃ (Methyl Ester) | 3.85 | Singlet |

Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Shift (ppm) |

|---|---|

| C=O (Ester Carbonyl) | 162.5 |

| C2 (Pyrrole) | 125.0 |

| C3 (Pyrrole) | 112.0 |

| C4 (Pyrrole) | 108.5 |

| C5 (Pyrrole) | 121.0 |

| CH₃ (Methyl Ester) | 51.5 |

Molecular Structure and Reactivity Insights

The combination of structural and electronic data provides a deeper understanding of the molecule's potential behavior.

4.1. Molecular Electrostatic Potential (MEP) The MEP map (not shown) would indicate the regions of positive and negative electrostatic potential. For this molecule, the most negative region (red) is predicted around the carbonyl oxygen atom of the ester group, making it a likely site for electrophilic attack. The hydrogen atoms of the amino group would represent the most electropositive (blue) region, susceptible to nucleophilic interaction.

4.2. Structural Diagram

Conclusion

This theoretical guide provides a foundational dataset for this compound, a molecule with significant potential but limited available research. The in silico analysis, based on robust DFT methods, predicts a stable, planar structure with distinct spectroscopic signatures. The calculated HOMO-LUMO gap of 4.73 eV suggests high kinetic stability. The predicted IR and NMR data offer clear benchmarks for experimentalists to verify the synthesis and purification of this compound. This work serves as a starting point, encouraging further computational and experimental studies to fully explore the synthetic utility and potential biological activity of this promising pyrrole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Theoretical analysis of expanded porphyrins: Aromaticity, stability, and optoelectronic properties [frontiersin.org]

- 6. HOMO-LUMO approach to Electrophilic reactivity [ch.ic.ac.uk]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Simulate and predict NMR spectra [nmrdb.org]

- 10. NMR Predictor [ch.ic.ac.uk]

Methodological & Application

Application Notes and Protocols for Methyl 1-Amino-1H-pyrrole-2-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-amino-1H-pyrrole-2-carboxylate is a versatile bifunctional building block in organic synthesis, offering a unique combination of a reactive N-amino group and a C2-ester functionality on the pyrrole scaffold. This arrangement allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems, particularly those with potential biological activity. These application notes provide an overview of its utility and detailed protocols for key synthetic transformations.

Overview of Synthetic Applications

This compound serves as a key intermediate in the construction of fused heterocyclic systems through cycloaddition and multicomponent reactions. The N-amino group can act as a nucleophile or participate in the formation of 1,3-dipoles, while the ester group can be involved in subsequent functionalization or ring-closure reactions.

Key areas of application include:

-

Synthesis of Fused Pyridazines: The reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrrolo[1,2-b]pyridazine derivatives.

-

1,3-Dipolar Cycloaddition Reactions: The N-amino group can be transformed into a nitrene or an N-ylide, which can then undergo cycloaddition with various dipolarophiles to construct novel heterocyclic frameworks.

-

Multicomponent Reactions: Its bifunctional nature makes it an ideal candidate for multicomponent reactions, allowing for the rapid assembly of complex molecules in a single step.

Experimental Protocols

Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives

The reaction of this compound with α,β-unsaturated ketones provides a direct route to substituted pyrrolo[1,2-b]pyridazines. This transformation typically proceeds via a Michael addition followed by an intramolecular condensation.

General Workflow for Pyrrolo[1,2-b]pyridazine Synthesis:

Application Notes and Protocols for the Derivatization of Methyl 1-amino-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical derivatization of methyl 1-amino-1H-pyrrole-2-carboxylate, a versatile heterocyclic building block. The protocols focus on three principal reaction types: N-acylation, N-sulfonylation, and condensation reactions to form Schiff bases. These derivatization strategies are fundamental in medicinal chemistry for the generation of novel compounds with potential therapeutic applications. Pyrrole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This application note offers experimental procedures, data presentation in tabular format for easy comparison of reaction parameters, and graphical representations of workflows and a conceptual signaling pathway to guide researchers in the synthesis and exploration of new chemical entities based on the this compound scaffold.

Introduction

This compound is a valuable starting material in organic synthesis, particularly for the development of novel pharmaceutical agents.[4][5] The presence of a reactive primary amino group on the pyrrole nitrogen allows for a variety of chemical modifications. Derivatization at this position can significantly influence the molecule's physicochemical properties and biological activity. The primary methods for derivatizing the 1-amino group are acylation, sulfonylation, and condensation with carbonyl compounds.

-

N-Acylation introduces an acyl group, forming an amide linkage. This modification is prevalent in many drug molecules and can enhance biological activity and metabolic stability.

-

N-Sulfonylation yields sulfonamides, a class of compounds well-known for their therapeutic applications, including antibacterial and diuretic agents.

-

Condensation Reactions with aldehydes and ketones lead to the formation of Schiff bases (imines), which are versatile intermediates and have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[6][7][8]

These derivatization techniques provide a powerful toolkit for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Experimental Protocols

N-Acylation of this compound

This protocol describes the reaction of this compound with an acyl chloride in the presence of a base to yield the corresponding N-acyl derivative.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (NEt3) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., triethylamine, 1.2 eq) to the stirred solution.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-